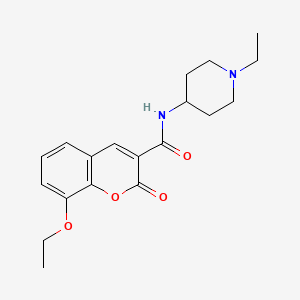![molecular formula C16H20N2O4S B11115484 1-(Furan-2-ylmethyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B11115484.png)
1-(Furan-2-ylmethyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(FURAN-2-YL)METHYL]-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a furan ring, a methoxybenzenesulfonyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(FURAN-2-YL)METHYL]-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the furan and piperazine intermediates. One common method involves the reaction of furan-2-carbaldehyde with piperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with 3-methoxybenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(FURAN-2-YL)METHYL]-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the sulfonyl group may produce the corresponding sulfide.
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The furan ring and piperazine moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- 1-[(FURAN-2-YL)METHYL]-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE
- 1-[(FURAN-2-YL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE
- 1-[(FURAN-2-YL)METHYL]-4-(3-CHLOROBENZENESULFONYL)PIPERAZINE
Uniqueness: 1-[(FURAN-2-YL)METHYL]-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to the presence of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups provides distinct properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H20N2O4S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H20N2O4S/c1-21-14-4-2-6-16(12-14)23(19,20)18-9-7-17(8-10-18)13-15-5-3-11-22-15/h2-6,11-12H,7-10,13H2,1H3 |
InChI Key |
DDRLJQNVIKWNOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11115401.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11115408.png)
![3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B11115414.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide](/img/structure/B11115424.png)
![4-[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]morpholine](/img/structure/B11115428.png)

![2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11115441.png)
![2-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B11115446.png)
![2-amino-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11115448.png)
![7-(4-Chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11115465.png)
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11115476.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11115489.png)
![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11115495.png)
